1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₈H₁₄O₄S and a molecular weight of 206.26 g/mol . This compound is known for its unique molecular structure, which includes a cyclobutane ring substituted with methanesulfonyl and carboxylic acid groups . It is primarily used in research and industrial applications due to its versatile chemical properties .
Preparation Methods
The synthesis of 1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclobutane ring. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the cyclobutane ring using methanesulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
1-Methanesulfonyl-3,3-dimethylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Methanesulfonyl-3,3-dimethylcyclopentane-1-carboxylic acid: This compound has a similar structure but with a five-membered cyclopentane ring instead of a four-membered cyclobutane ring.
1-Methanesulfonyl-3,3-dimethylcyclohexane-1-carboxylic acid: This compound features a six-membered cyclohexane ring.
The uniqueness of this compound lies in its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its five- and six-membered counterparts .
Properties
Molecular Formula |
C8H14O4S |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
3,3-dimethyl-1-methylsulfonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O4S/c1-7(2)4-8(5-7,6(9)10)13(3,11)12/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
NRFQEMXNNBHTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.